
3,3'-Diaminodiphenylmethane
Overview
Description
3,3'-Diaminodiphenylmethane (CAS 19471-12-6), also known as 3,3'-methylenebisaniline, is an aromatic diamine with the molecular formula C₁₃H₁₄N₂ (molecular weight: 198.27 g/mol) . It features two amine groups attached to the 3,3' positions of a diphenylmethane backbone. This compound is structurally related to 4,4'-diaminodiphenylmethane (MDA, CAS 101-77-9) but differs in the substitution pattern of the amine groups. The chlorine-substituted derivative, 3,3'-dichloro-4,4'-diaminodiphenylmethane (MOCA or quamin), is widely used in high-performance polymers due to its enhanced thermal and fire-resistant properties .
Synthesis: this compound is synthesized via acid-catalyzed condensation of substituted aromatic amines (e.g., 3-chloroaniline) with formaldehyde . The presence of chlorine substituents in MOCA reduces reactivity during polymerization, necessitating harsher curing conditions (e.g., 180–220°C) compared to non-halogenated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-Diaminodiphenylmethane can be synthesized through the condensation reaction of aniline with formaldehyde. The reaction typically requires acidic conditions to proceed efficiently. The general reaction scheme involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods
In industrial settings, the production of 3,3’-Diaminodiphenylmethane often involves the use of solid acid catalysts to enhance the reaction rate and selectivity. The reaction is carried out at elevated temperatures, typically between 120°C and 200°C, and under controlled pressure conditions . The use of solid acid catalysts also allows for the recycling of unreacted starting materials, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,3’-Diaminodiphenylmethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3,3’-Diaminodiphenylmethane has a wide range of applications in scientific research and industry:
Biology: It is used in the preparation of bioactive molecules and as a cross-linking agent in the study of protein structures.
Industry: It is used as a curing agent for epoxy resins and as a hardener for polyurethane systems.
Mechanism of Action
The mechanism of action of 3,3’-Diaminodiphenylmethane involves its ability to act as a nucleophile due to the presence of amino groups. These amino groups can participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can also form hydrogen bonds, which play a crucial role in its interactions with other molecules .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Key compounds compared include:
- 4,4'-Diaminodiphenylmethane (MDA)
- 3,3'-Dichloro-4,4'-diaminodiphenylmethane (MOCA)
- 4,4'-Diaminodiphenyl sulfone (4,4'-DDS)
- 4,4'-Oxydianiline (4,4'-ODA)
- 2,4-Diaminotoluene (2,4-DAT)
Table 1: Structural and Functional Properties
Thermal and Fire Resistance Properties
MOCA vs. MDA :
- Char Yield : MOCA-based polybenzoxazines exhibit 57% char yield at 800°C vs. 46% for MDA .
- Fire Resistance : MOCA achieves UL-94 V-0 rating due to chlorine’s flame-retardant effect, while MDA requires additional additives .
- Curing Conditions : MOCA requires prolonged curing (2–4 hours at 180–220°C) compared to MDA .
Comparison with Sulfone and Ether Analogs :
- 4,4'-DDS : Sulfone groups increase rigidity and thermal stability (>300°C) but reduce processability .
- 4,4'-ODA : Ether linkages improve toughness but offer lower flame retardancy than MOCA .
Mechanical and Rheological Behavior
- Flexibility : MDA produces flexible polymer networks, whereas 4,4'-DDS creates rigid structures .
- Viscosity : MOCA-based benzoxazines (e.g., P-q) have a wide processing window (<1 Pa·s at 120–200°C), suitable for vacuum infusion .
Toxicity and Regulations
- MDA: Classified as a carcinogen (EU REACH, US EPA) and listed under aromatic amines requiring exposure monitoring .
- MOCA : Regulated in Japan (MBOCA) due to occupational exposure risks .
- Purity Concerns : Commercial MOCA samples (e.g., Diamet-X) may contain impurities like o-chloroaniline, necessitating stringent quality control .
Biological Activity
3,3'-Diaminodiphenylmethane (also known as MBOCA) is a chemical compound widely used in the production of polyurethane and epoxy resins. Its biological activity has been the subject of various studies, particularly concerning its potential health effects and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, focusing on its toxicological profile, mutagenicity, and carcinogenicity.
- Chemical Formula : C13H14N2
- Molecular Weight : 198.26 g/mol
- CAS Number : 101-14-4
- Physical State : Colorless crystal or light brown pellet
- Melting Point : 110°C
Toxicological Profile
The toxicological effects of this compound have been evaluated in both animal studies and human epidemiological studies. Key findings include:
- Carcinogenicity : The International Agency for Research on Cancer (IARC) classifies this compound as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans based on sufficient evidence in animals for the carcinogenicity of MBOCA . Studies in rats have shown that exposure to MBOCA can lead to the development of tumors in various organs, including the liver and thyroid .
- Genotoxicity : In vitro studies have demonstrated that MBOCA induces DNA damage and mutagenicity. It has been shown to increase the frequency of sister chromatid exchanges and cause unscheduled DNA synthesis in mammalian cells . The formation of hemoglobin adducts has also been documented, suggesting that MBOCA can bind to cellular macromolecules, which is an early indicator of biological effect .
The biological activity of this compound is primarily linked to its ability to interact with DNA and induce oxidative stress:
- DNA Adduct Formation : MBOCA metabolites can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The detection of these adducts serves as biomarkers for exposure and effect .
- Oxidative Stress : Studies indicate that MBOCA may induce oxidative stress through the generation of reactive oxygen species (ROS), which can further damage cellular components including lipids and proteins .
Case Studies
Several case studies highlight the health risks associated with occupational exposure to this compound:
- Occupational Exposure : Workers in industries using MBOCA have reported increased incidences of bladder cancer and other malignancies. A cohort study found a significant association between exposure levels and cancer rates among workers handling MBOCA .
- Animal Studies : In a long-term study involving Fischer 344 rats, administration of MBOCA resulted in a high incidence of thyroid tumors, demonstrating its carcinogenic potential through chronic exposure .
Summary of Health Effects
Q & A
Q. What are the optimal synthesis protocols for 3,3'-diaminodiphenylmethane-based benzoxazine monomers, and how do solvent systems influence product yield?
Basic Research Focus
The synthesis of benzoxazine monomers from this compound typically involves reacting the diamine with phenol derivatives and formaldehyde. A toluene/isopropanol (1:1 v/v) solvent mixture is recommended for achieving high yields (up to 85%) while minimizing oligomer formation . Pure toluene can also be used, but it may require extended reaction times due to reduced solubility of intermediates. NMR spectroscopy (¹H and ¹³C) is critical for confirming monomer purity and detecting unreacted starting materials .
Q. How do thermal curing conditions affect the fire-resistant properties of polybenzoxazines derived from this compound?
Advanced Research Focus
Thermal curing protocols significantly influence crosslinking density and fire resistance. A stepwise curing regime (2 h at 180°C, 4 h at 200°C, and 2 h at 220°C) maximizes char formation (>40% at 800°C) and reduces flammability (UL-94 V-0 rating) . Rheological analysis during curing reveals that higher temperatures (220°C) accelerate polymerization but may introduce structural defects. Comparative studies with 4,4'-diaminodiphenylmethane-based polymers show that chlorine substituents in this compound enhance fire resistance but require stricter curing conditions .
Q. What methodologies are recommended for determining the solubility of this compound in organic solvents, and how does temperature influence solubility?
Methodological Focus
A synthetic gravimetric method is preferred for solubility measurements. Experimental data in alcohols (e.g., methanol, ethanol) and aromatic solvents (e.g., toluene) show that solubility increases linearly with temperature (293.15–333.15 K). The modified Apelblat equation provides the best correlation (R² > 0.98) for predicting solubility trends, while van’t Hoff analysis calculates thermodynamic parameters (ΔH°sol ≈ 25 kJ/mol, ΔS°sol ≈ 65 J/mol·K) .
Q. How do structural isomerism and substituent positioning in diaminodiphenylmethane derivatives impact polymer flexibility and thermal stability?
Advanced Research Focus
Isomeric diamines (3,3'-, 3,4'-, and 4,4'-diaminodiphenylmethane) produce polyaspartimides with distinct properties. The 3,3'-isomer forms polymers with lower glass transition temperatures (Tg ≈ 240°C) but superior tensile strength (120 MPa) compared to the 4,4'-isomer (Tg ≈ 280°C, tensile strength = 110 MPa). Meta-substitution reduces crystallinity, enhancing flexibility for applications in flexible electronics .
Q. What are the conflicting findings regarding the carcinogenicity of this compound, and how should researchers mitigate risks in handling?
Safety and Contradiction Analysis
While this compound is not explicitly classified as a carcinogen, structural analogs like 3,3'-dichloro-4,4'-diaminodiphenylmethane show carcinogenic effects in rodent models (e.g., hepatocellular adenomas) . Discrepancies arise from metabolic activation pathways: cytochrome P450 enzymes may convert the compound into mutagenic intermediates. Researchers must adhere to OEKO-TEX® and MHLW guidelines, using fume hoods, nitrile gloves, and closed-system synthesis setups to minimize exposure .
Q. How does this compound compare to regulated aromatic amines in environmental persistence and detection?
Environmental and Regulatory Focus
Unlike 3,3'-dimethoxybenzidine (regulated under OEKO-TEX® 100), this compound is not currently restricted but shares similar detection challenges. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., acetylation) achieves detection limits of 0.1 ppm in soil and water matrices. Solid-phase extraction (C18 cartridges) is recommended for preconcentration .
Q. What strategies resolve contradictions in polymerization kinetics between 3,3'- and 4,4'-diaminodiphenylmethane-based benzoxazines?
Data Reconciliation Focus
The 3,3'-isomer exhibits slower polymerization due to steric hindrance from chlorine substituents, requiring higher initiation temperatures (180°C vs. 160°C for 4,4'-derivatives). Kinetic studies using differential scanning calorimetry (DSC) reveal an activation energy (Ea) of 95 kJ/mol for 3,3'-derivatives vs. 78 kJ/mol for 4,4'-analogs. Adjusting catalyst loading (e.g., 1 wt% imidazole) accelerates curing without compromising thermal stability .
Properties
IUPAC Name |
3-[(3-aminophenyl)methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9H,7,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOFBUUFHALZGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173110 | |
Record name | Benzenamine, 3,3'-methylenebis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19471-12-6 | |
Record name | Benzenamine, 3,3'-methylenebis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019471126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3,3'-methylenebis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Methylenedianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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